methyl N-1,3-benzodioxol-5-ylglycinate
Description
Methyl N-1,3-benzodioxol-5-ylglycinate is a glycinate ester derivative featuring a 1,3-benzodioxole moiety. The 1,3-benzodioxole group, a fused bicyclic structure with two oxygen atoms, is known for its electron-rich aromatic system, which influences reactivity and bioactivity.
Properties
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-ylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-13-10(12)5-11-7-2-3-8-9(4-7)15-6-14-8/h2-4,11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXAWNJYVSCLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266858 | |
| Record name | N-1,3-Benzodioxol-5-ylglycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126132-93-2 | |
| Record name | N-1,3-Benzodioxol-5-ylglycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126132-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-1,3-Benzodioxol-5-ylglycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-1,3-benzodioxol-5-ylglycinate typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with glycine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using automated systems for reaction monitoring and product purification.
Chemical Reactions Analysis
Types of Reactions
Methyl N-1,3-benzodioxol-5-ylglycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzodioxole derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds related to methyl N-1,3-benzodioxol-5-ylglycinate exhibit antidepressant-like effects. For instance, studies have shown that derivatives of benzodioxole can modulate serotonergic pathways, which are critical in mood regulation. The mechanism involves the inhibition of serotonin reuptake, similar to established antidepressants .
Neuroprotective Properties
The neuroprotective potential of this compound has been explored in various models of neurodegeneration. It has been suggested that the compound may reduce oxidative stress and inflammation in neuronal cells, thus providing a protective effect against conditions such as Alzheimer's disease .
Analgesic Effects
Preliminary studies indicate that this compound may possess analgesic properties. Its ability to interact with pain pathways suggests potential applications in pain management therapies. Research on related compounds has shown efficacy in reducing pain responses in animal models .
Case Studies and Research Findings
Toxicology and Safety Profile
While this compound shows promise in therapeutic applications, understanding its safety profile is essential. Toxicological assessments indicate that while the compound exhibits low acute toxicity, prolonged exposure may lead to skin irritation and other adverse effects . Continuous monitoring and research are necessary to establish safe dosage parameters for clinical use.
Mechanism of Action
The mechanism of action of methyl N-1,3-benzodioxol-5-ylglycinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Functional Group and Structural Analogues
Key Analogs for Comparison :
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a benzamide core with a hydroxyl-containing side chain.
3-Methylbenzylamine (): A benzylamine derivative with a methyl substituent.
Alkyltrimethylammonium compounds (): Quaternary ammonium surfactants with varying alkyl chains.
Table 1: Structural and Functional Group Comparison
| Compound | Core Structure | Functional Groups | Key Substituents |
|---|---|---|---|
| Methyl N-1,3-benzodioxol-5-ylglycinate | Benzodioxole | Glycinate methyl ester | 1,3-Benzodioxol-5-yl |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | Amide, hydroxyl, tertiary alcohol | 3-Methyl, 2-hydroxy-1,1-dimethylethyl |
| 3-Methylbenzylamine | Benzylamine | Primary amine | 3-Methyl |
| Alkyltrimethylammonium bromide | Quaternary ammonium | Trimethylammonium, alkyl chain | Variable alkyl (e.g., C12) |
Key Differences :
Physicochemical Properties
Table 2: Physical Properties Comparison
*Estimated values based on structural analogs.
- Polarity and Solubility : The glycinate ester’s polarity is intermediate between the hydrophilic quaternary ammonium compounds () and the hydrophobic benzylamine derivatives ().
- Thermal Stability : Benzodioxole derivatives may exhibit lower thermal stability due to the labile dioxole ring compared to benzamides or benzylamines.
Methodological Considerations for Comparison
- Structural Analysis : Tools like SHELX and ORTEP () enable precise determination of bond lengths and angles, critical for comparing molecular geometries .
- Similarity Metrics : Computational methods () use molecular descriptors (e.g., Tanimoto index) to quantify similarity, which could predict bioactivity overlap between the target compound and benzodioxole-based drugs .
Biological Activity
Methyl N-1,3-benzodioxol-5-ylglycinate, a compound related to the benzodioxole structure, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its effects on neurobiology, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by its benzodioxole moiety, which is known for its influence on biological systems. The compound's structure allows for interactions with various biological targets, particularly in the central nervous system.
Neurobiological Effects
Research indicates that compounds similar to this compound exhibit significant neurobiological effects. For instance, studies on related compounds such as N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) suggest that they may act as entactogens. These compounds enhance emotional connection and empathy without the hallucinogenic effects typically associated with other psychoactive substances like LSD or traditional stimulants .
Behavioral Studies
In behavioral studies involving rats trained to discriminate between saline and MBDB, it was observed that the behavioral effects of these compounds are distinct from those of stimulants and hallucinogens. The primary mechanism appears to involve serotonergic pathways rather than dopaminergic ones .
Antitumor Activity
The potential antitumor properties of this compound have been explored through analogs designed to mimic capsaicin's structure. One study reported that a related compound exhibited cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 32 µM . This suggests that this compound may also possess similar anticancer properties.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may modulate neurotransmitter release and influence receptor activity in the brain. The serotonergic system is particularly implicated in the compound's action profile .
Summary of Research Findings
Case Studies
Several case studies highlight the therapeutic potential of benzodioxole derivatives:
- Breast Cancer : A study demonstrated that benzodioxole analogs could inhibit growth in MCF7 cells, suggesting a pathway for developing new cancer therapies.
- Neuropharmacology : Behavioral experiments indicate that these compounds can enhance emotional responses without typical stimulant side effects.
Q & A
Q. What are the recommended methodologies for synthesizing methyl N-1,3-benzodioxol-5-ylglycinate, and how can reaction conditions be optimized?
Synthesis typically involves coupling glycine derivatives with functionalized benzodioxol precursors. A factorial design approach (e.g., varying temperature, catalyst loading, and solvent polarity) can systematically optimize reaction yield and purity . For example, using ethyl chloroformate as an activating agent in anhydrous DMF at 0–5°C may improve regioselectivity. Computational tools like quantum chemical calculations can predict reaction pathways and intermediates, reducing trial-and-error experimentation .
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
Key techniques include:
- NMR Spectroscopy : Confirm structural integrity via H/C NMR, focusing on benzodioxol proton splitting patterns (δ 6.7–6.9 ppm) and glycinate methyl ester signals (δ 3.6–3.8 ppm).
- HPLC-MS : Assess purity and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients.
- FT-IR : Validate ester carbonyl stretches (~1740 cm) and benzodioxol ether linkages (~1240 cm).
Cross-validate data with computational simulations (e.g., Gaussian software for IR peaks) to resolve ambiguities .
Q. How can researchers design preliminary bioactivity assays for this compound?
Begin with in silico docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like monoamine oxidase or serotonin receptors. Follow with in vitro enzyme inhibition assays using fluorometric or colorimetric substrates. Dose-response curves (IC) should be statistically validated via triplicate measurements and negative controls .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?
- Scenario : Discrepancies in predicted vs. observed reaction pathways.
- Method : Apply sensitivity analysis to identify variables (e.g., solvent effects, transition-state barriers) causing divergence. Use hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to model solvation dynamics . Validate with kinetic isotope effect (KIE) studies or isotopic labeling .
- Case Study : If DFT calculations suggest a lower-energy pathway not observed experimentally, re-examine implicit solvent models or include explicit solvent molecules in simulations .
Q. How can researchers integrate this compound into multidisciplinary studies (e.g., neurochemical or metabolic research)?
- Step 1 : Use metabolic stability assays (e.g., liver microsomes) to assess degradation pathways.
- Step 2 : Pair with metabolomics (LC-HRMS) to identify phase I/II metabolites.
- Step 3 : Cross-reference with in vivo behavioral models (e.g., zebrafish for neuroactivity) to correlate pharmacokinetics with observed effects.
- Data Integration : Employ cheminformatics platforms (e.g., KNIME) to merge experimental data with public databases (ChEMBL, PubChem) .
Q. What advanced separation techniques improve purification of this compound from complex mixtures?
- Membrane Chromatography : Use functionalized cellulose membranes for selective capture of polar glycinate derivatives.
- Supercritical Fluid Chromatography (SFC) : Optimize CO/co-solvent ratios to resolve stereoisomers.
- Case Study : A 2023 study achieved >99% purity using preparative SFC with a Chiralpak AD-H column and ethanol modifier .
Methodological Frameworks for Addressing Research Challenges
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?
- Design : Use a combinatorial library approach, varying substituents on the benzodioxol ring (e.g., halogens, alkyl groups) and glycinate backbone (e.g., tert-butyl ester vs. methyl ester).
- Analysis : Apply multivariate regression (e.g., PLS regression) to correlate structural descriptors (Hammett σ, logP) with bioactivity data .
- Validation : Cross-check with free-energy perturbation (FEP) calculations to predict binding affinity changes .
Q. What protocols ensure reproducibility in kinetic studies of this compound’s degradation?
- Standardization : Pre-equilibrate buffers (e.g., phosphate buffer, pH 7.4) and control temperature (±0.1°C) using thermostatic baths.
- Data Collection : Use stopped-flow spectrophotometry for sub-second resolution of hydrolysis rates.
- Reporting : Adhere to FAIR data principles—archive raw data in repositories like Zenodo with metadata on instrumentation and conditions .
Tables for Key Data Interpretation
| Analytical Technique | Critical Parameters | Expected Outcomes |
|---|---|---|
| H NMR | Solvent: CDCl; δ 6.85 (d, J=8.4 Hz) | Confirms benzodioxol aromatic protons |
| HPLC-MS | Column: C18; Gradient: 20–80% ACN in 15 min | Purity >98%; [M+H] at m/z 254.1 |
| FT-IR | Resolution: 4 cm; Range: 400–4000 cm | Ester C=O stretch at 1742 cm |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
